3-Amino-4-(methylamino)benzene-1-sulfonamide
Description
3-Amino-4-(methylamino)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (-NH₂), methylamino (-NHCH₃), and sulfonamide (-SO₂NH₂) groups. Sulfonamides are historically significant as antimicrobial agents, and modifications to their core structure—such as the addition of methylamino or other substituents—can alter solubility, bioavailability, and biological activity .
Properties
IUPAC Name |
3-amino-4-(methylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOCJXDIMHTVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methylamino)benzene-1-sulfonamide typically involves the nitration of aniline derivatives followed by reduction and sulfonation. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric and sulfuric acids to form 3-nitroaniline.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid, yielding 3-aminoaniline.
Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to form 3-amino-4-(methylamino)aniline.
Sulfonation: Finally, the compound is sulfonated using chlorosulfonic acid or sulfur trioxide to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, iron and hydrochloric acid.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3-Amino-4-(methylamino)benzene-1-sulfonamide has diverse applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its unique chemical properties, conferred by the dual amino and methylamino groups, make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Scientific Research Applications
Chemistry
this compound is utilized as an intermediate in the synthesis of dyes, pigments, and other organic compounds. The presence of amino groups allows for further chemical modifications, making it a versatile building block in creating complex molecules.
Biology
The compound is employed in enzyme inhibition and protein binding studies because of its sulfonamide group. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), enabling it to inhibit the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria, disrupting bacterial growth and replication.
Medicine
this compound is investigated for potential antibacterial and antifungal properties, similar to other sulfonamide derivatives. Additionally, benzenesulfonamides have been evaluated for their anti-proliferative activity against breast cancer cell lines . Certain derivatives have shown a significant inhibitory effect against cancer cell lines with high selectivity and have demonstrated excellent enzyme inhibition against carbonic anhydrase IX (CA IX) .
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Chemical Reactions
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide. Major products include nitroso or nitro derivatives.
- Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide or alkoxide ions. Major products include hydroxyl or alkoxy derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-4-(methylamino)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The methylamino group (-NHCH₃) in the target compound likely enhances solubility compared to analogs with hydroxyl (-OH) or chloro (-Cl) groups, which may increase membrane permeability . Bromophenyl derivatives (e.g., ) show expanded applications in anticancer research due to increased steric bulk and halogen bonding .
Solubility and Pharmacokinetics: The methoxyethylamino substituent in ’s compound improves water solubility, a critical factor for oral bioavailability . Hydroxyl-containing analogs (e.g., 3-Amino-4-hydroxy-N-methylbenzenesulfonamide) may form hydrogen bonds, enhancing receptor interactions but reducing metabolic stability .
Synthetic Accessibility: Methylamino and methoxyethylamino groups require specialized alkylation steps, increasing synthetic complexity compared to simpler analogs like 4-Amino-3-methylbenzenesulfonamide .
Biological Activity
3-Amino-4-(methylamino)benzene-1-sulfonamide, a sulfonamide compound, has gained attention in pharmaceutical research due to its diverse biological activities. Its chemical structure, characterized by an amino group and a methylamino group attached to a benzene ring with a sulfonamide functional group, contributes to its interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its inhibitory effects on enzymes, potential anticancer properties, and other therapeutic applications.
The compound has the chemical formula C₇H₁₁N₃O₂S and is classified under sulfonamides, known for their antibacterial properties. The unique arrangement of functional groups enhances its binding affinity to specific targets, making it a candidate for further pharmacological studies .
Enzyme Inhibition
This compound has shown significant activity as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is implicated in tumor growth and metastasis, making it a critical target in cancer therapy. The compound's binding affinity to CA IX suggests potential selectivity and therapeutic relevance.
Table 1: Inhibition Potency Against Carbonic Anhydrases
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | CA IX | Not specified |
| Compound 4e | CA IX | 10.93 - 25.06 |
| Compound 4g | CA II | 1.55 - 3.92 |
The data indicates that while the exact IC50 for this compound is not specified, related compounds exhibit potent inhibition against CA IX and CA II, suggesting similar potential for the target compound .
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines. For instance, in triple-negative breast cancer models (MDA-MB-231), compounds structurally related to this compound have demonstrated significant anti-proliferative effects. The mechanism involves the activation of apoptotic pathways, which could be leveraged in developing cancer therapeutics .
Case Study: Apoptosis Induction
In a study evaluating related sulfonamide derivatives, it was found that one derivative significantly increased annexin V-FITC-positive apoptotic cells by 22-fold compared to controls. Such findings underscore the potential of sulfonamides in cancer treatment through apoptosis induction .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The inhibition of carbonic anhydrases disrupts critical physiological processes such as acid-base balance and respiration. Additionally, its ability to induce apoptosis suggests that it may interfere with cellular survival pathways in cancer cells .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Preliminary evaluations indicate promising pharmacokinetic properties; however, detailed studies are necessary to establish its viability as a therapeutic agent .
Table 2: Predicted ADMET Properties
| Property | Value |
|---|---|
| Solubility | High |
| Permeability | Moderate |
| Toxicity Risk | Low |
These predictions suggest that the compound may have favorable characteristics for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-amino-4-(methylamino)benzene-1-sulfonamide, and how is regioselectivity ensured during the amination steps?
- Methodological Answer : The synthesis typically involves sulfonation of aniline derivatives followed by sequential amination. Regioselectivity is controlled by adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, Al-Rufaie (2016) demonstrated the use of diazonium salt coupling and metal coordination to stabilize intermediates in analogous sulfonamide syntheses . NMR and TLC (as shown in Table A1(i) of ) are critical for monitoring regiochemical outcomes .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : A combination of - and -NMR (to confirm substituent positions), IR spectroscopy (to identify sulfonamide S=O stretches), and mass spectrometry (for molecular weight validation) is standard. provides detailed NMR spectral data for a structurally similar sulfonamide, highlighting the importance of chemical shift assignments for amino and methylamino groups . HPLC with UV detection is recommended for purity analysis.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at −20°C to prevent oxidation of the amino groups. Safety data for analogous sulfonamides () recommend avoiding prolonged exposure to light and moisture, which can hydrolyze the sulfonamide bond .
Advanced Research Questions
Q. How can computational methods like DFT improve the prediction of this compound’s thermodynamic stability and reactivity?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as per Becke’s work in ) can predict bond dissociation energies and electron distribution. These models help rationalize regioselectivity in electrophilic substitution reactions and optimize synthetic pathways .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives, such as varying enzyme inhibition efficacy?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength). Conduct comparative studies using standardized in vitro assays (e.g., dihydropteroate synthetase inhibition, as in ) and validate results with structural analogs. Computational docking studies (e.g., ) can identify binding mode variations due to minor structural differences .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR or X-ray crystallography) resolve ambiguities in structural assignments?
- Methodological Answer : For ambiguous proton environments, - HSQC and HMBC correlations (2D NMR) clarify connectivity. ’s spectral tables provide a template for assigning NH and CHNH groups . Single-crystal X-ray diffraction is definitive for confirming bond angles and intermolecular interactions.
Q. What are the optimal conditions for synthesizing metal complexes of this sulfonamide, and how do they affect biological activity?
- Methodological Answer : Al-Rufaie (2016) demonstrated that pH-controlled reactions with transition metals (e.g., Cu, Fe) yield stable complexes. Spectrophotometric titration (UV-Vis) and molar conductivity measurements determine stoichiometry. Enhanced antimicrobial activity in metal complexes () correlates with improved membrane permeability .
Q. How can QSAR models guide the design of derivatives with enhanced target specificity?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like Hammett constants (σ) and logP values predict how substituents (e.g., electron-withdrawing groups on the benzene ring) modulate bioactivity. ’s QSAR screening framework for sulfonamides is adaptable for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
